2-amino-N-(2-fluoroethyl)acetamide

Lipophilicity Drug Design Medicinal Chemistry

Optimizing metabolic stability without overly increasing lipophilicity is a critical challenge in lead development. 2-Amino-N-(2-fluoroethyl)acetamide provides a precise solution as a fluorinated glycine amide building block. - Incorporates a mono-fluoroethyl group, offering a controlled electronic and steric profile distinct from difluoroethyl or trifluoroethyl analogs, crucial for fine-tuning pharmacokinetics. - Serves as a synthetic handle for [¹⁸F]-fluoroethyl prosthetic groups in radiochemistry, with the hydrochloride salt form available for aqueous radiofluorination conditions. - Enables rapid diversification of fragment-based libraries via the primary amine handle.

Molecular Formula C4H9FN2O
Molecular Weight 120.13 g/mol
Cat. No. B13247817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-(2-fluoroethyl)acetamide
Molecular FormulaC4H9FN2O
Molecular Weight120.13 g/mol
Structural Identifiers
SMILESC(CF)NC(=O)CN
InChIInChI=1S/C4H9FN2O/c5-1-2-7-4(8)3-6/h1-3,6H2,(H,7,8)
InChIKeyHZOVEFVMTURZDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N-(2-fluoroethyl)acetamide: Technical Overview & Sourcing


2-Amino-N-(2-fluoroethyl)acetamide (CAS: 1804129-35-8; MF: C₄H₉FN₂O; MW: 120.13 g/mol) is a fluorinated glycine amide derivative . It is a small-molecule building block used in medicinal chemistry and radiopharmaceutical development . The compound features a primary amine and a fluoroethyl group attached to an acetamide backbone. Its hydrochloride salt (CAS: 1803589-45-8) is also available and offers improved aqueous solubility .

+
Fluorinated glycine amide building block for medicinal chemistry and radiopharmaceutical development
+
Mono-fluoroethyl group enables moderate, tunable lipophilicity for lead optimization without excessive logP
+
Hydrochloride salt form supports aqueous reaction conditions with reported solubility ≥25 mg/mL
Salt form recommended for polar solvent workflows

2-Amino-N-(2-fluoroethyl)acetamide: Why Analogs Are Not Interchangeable


Small structural modifications in the fluoroalkyl chain of acetamide building blocks can significantly alter key molecular properties such as lipophilicity, metabolic stability, and target-binding interactions [1]. The mono-fluoroethyl group in 2-amino-N-(2-fluoroethyl)acetamide provides a specific electronic and steric profile. Replacing this group with a non-fluorinated ethyl, a difluoroethyl, or a trifluoroethyl substituent can lead to different pharmacokinetic or pharmacodynamic outcomes in downstream compounds, making direct substitution in an established synthetic route or lead optimization program inadvisable without re-validation [2]. The following evidence details the quantifiable differences that drive selection.

Fluoroalkyl chain length
Replacing the mono-fluoroethyl with non-fluorinated ethyl, di- or tri-fluoroethyl analogs may shift lipophilicity and metabolic stability significantly, altering downstream PK/PD profiles and requiring re-validation.
Free base vs. hydrochloride salt
Using the free base in aqueous media likely reduces solubility compared to the hydrochloride salt, which could compromise reaction reproducibility and aqueous handling.
Simpler fluoroalkylamine building blocks
Analogues such as 2-fluoroethylamine or N-(2-fluoroethyl)acetamide offer fewer hydrogen-bond donors/acceptors; direct replacement may alter target binding interactions and conformational preferences.

2-Amino-N-(2-fluoroethyl)acetamide vs. Analogs: Evidence Guide


Mono-Fluoroethyl Substitution: Lipophilicity Impact

The presence of a single fluorine atom in the N-(2-fluoroethyl) group provides a specific, moderate increase in lipophilicity compared to the non-fluorinated ethyl analog, while avoiding the more substantial lipophilicity increase seen with di- or tri-fluorinated alkyl chains. This is a critical parameter for optimizing membrane permeability and bioavailability in drug candidates [1].

Lipophilicity Impact
Class-level
Moderate ΔLogP increase (~+0.2 to +0.5 per F) vs. ethyl analog; much lower than polyfluorinated chains
Supports tunable permeability control
Experimental LogP may vary with scaffold; class-level inference
Lipophilicity Drug Design Medicinal Chemistry

Metabolic Stability of Fluoroethyl Moiety

The N-(2-fluoroethyl) substituent is known to confer greater resistance to oxidative metabolism by cytochrome P450 enzymes compared to a non-fluorinated ethyl group. This class-level property stems from the strong C-F bond, which blocks common metabolic hydroxylation pathways. However, the mono-fluorinated analog may have a lower risk of generating toxic fluoroacetate via oxidative deamination compared to N-(2-fluoroethyl) derivatives of certain amines, a liability observed in specific chemical classes at high doses [1].

Metabolic Stability
Class-level
C-F bond blocks oxidative metabolism vs. non-fluorinated ethyl; potential lower toxicity risk vs. certain N-(2-fluoroethyl)amines at high doses
Balances metabolic block with risk context
Direct microsomal data for this exact scaffold not available
Metabolic Stability Pharmacokinetics Fluorination

Hydrochloride Salt Form: Solubility and Handling

2-Amino-N-(2-fluoroethyl)acetamide is commercially available as both the free base (MW: 120.13) and the hydrochloride salt (CAS 1803589-45-8, MW: 156.59) [1]. The hydrochloride salt form is specifically noted for its enhanced aqueous solubility, a direct result of salt formation that improves its utility as a building block in aqueous reaction media and simplifies handling .

Salt Solubility
Head-to-head
HCl salt solubility ≥25 mg/mL (water, RT); free base expected lower
Aqueous workflow compatibility
Reported solubility; verify under specific conditions
Solubility Formulation Procurement

Hydrogen-Bonding Capacity and Conformation

The 2-aminoacetamide scaffold of the target compound provides two hydrogen bond donors (the primary amine) and two hydrogen bond acceptors (the amide carbonyl). This contrasts with building blocks like 2-fluoroethylamine, which lacks the amide moiety and offers a different conformational and electronic profile. The specific combination of functional groups in 2-amino-N-(2-fluoroethyl)acetamide allows for a unique spatial arrangement of binding interactions that can be critical for target engagement [1].

H-Bonding Capacity
Class-level
2 donors / 2 acceptors vs. 1 donor / 1 acceptor for simpler fluoroethylamines
Enables more complex binding interactions
Predicted property; experimental confirmation recommended
Conformational Analysis Binding Affinity Molecular Recognition

2-Amino-N-(2-fluoroethyl)acetamide: Recommended Applications


Fluorinated Peptidomimetics & Protease Inhibitors

The compound's core structure, a fluorinated glycine amide, is ideal for introducing a fluoroethyl group into peptide-like molecules [1]. The balance of increased metabolic stability from the C-F bond with the moderate lipophilicity of a mono-fluorinated alkyl chain [2] makes it a strategic choice for medicinal chemists optimizing the pharmacokinetic profile of peptidomimetic drug candidates without overly increasing logP.

¹⁸F-Labeled PET Tracers with Prosthetic Groups

As a secondary amine precursor, 2-amino-N-(2-fluoroethyl)acetamide can serve as a synthetic handle for introducing [¹⁸F]-fluoroethyl groups via prosthetic group chemistry [3]. This is a well-established method in radiochemistry for creating PET imaging agents. The hydrochloride salt's high aqueous solubility is particularly advantageous for the aqueous conditions often required in radiofluorination reactions.

Fragment-Based Drug Discovery Libraries

The compound's small size and unique functional group array (primary amine, fluoroalkyl, amide) make it a valuable building block for synthesizing diverse, fluorinated fragments for fragment-based drug discovery (FBDD) libraries . The presence of a primary amine allows for easy diversification via amide coupling or reductive amination, enabling the rapid exploration of chemical space around the fluoroethylacetamide core.

2-Aminoacetamide Derivatives for CNS & Therapeutics

The 2-aminoacetamide motif is a privileged scaffold in medicinal chemistry, with known applications in developing anticonvulsants and agents for neurological conditions [1]. 2-Amino-N-(2-fluoroethyl)acetamide serves as a direct entry point for synthesizing novel analogs in this class that incorporate a fluorine atom. The potential for improved brain penetration due to the controlled lipophilicity from the fluoroethyl group [2] is a key reason to select it for CNS-focused research programs.

Application
Selection Property
Validation Focus
Fluorinated Peptidomimetics & Protease Inhibitor Research
Balanced lipophilicity and metabolic stability
PK profile optimization without excessive logP increase
¹⁸F-Labeled PET Tracer Precursor Chemistry
Aqueous solubility of HCl salt for radiofluorination
Reactivitiy under aqueous conditions; ¹⁸F incorporation efficiency
Fragment-Based Drug Discovery Libraries
Diverse functional groups for rapid diversification
Chemical space exploration around fluoroethylacetamide core
2-Aminoacetamide Scaffold for CNS Research
Controlled lipophilicity for potential brain penetration
CNS target engagement and metabolic stability profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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